GPR84 antagonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GPR84 antagonist 2 (compound 837) is a high-affinity, competitive antagonist of the G protein-coupled receptor GPR84, which is implicated in proinflammatory and fibrotic diseases. Identified via a high-throughput screen of >300,000 compounds, it exhibits subnanomolar affinity (~1 nM) for human GPR84 and demonstrates exceptional selectivity over other GPCRs, including fatty acid-activated receptors like GPR40 and GPR120 . Its core structure, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, enables potent blockade of GPR84 signaling pathways, such as calcium mobilization and cAMP modulation . Unlike earlier antagonists, it lacks cross-reactivity with rodent GPR84 orthologues, necessitating genetically modified models for preclinical studies . Radiolabeled derivatives (e.g., [³H]-3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole) have been instrumental in quantifying receptor expression in immune cells and validating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR84 antagonist 2 involves multiple steps, starting with the preparation of the core structure, which is a substituted pyrimidinedione. The synthetic route typically includes:

Formation of the Pyrimidinedione Core: This step involves the condensation of appropriate amines with urea derivatives under controlled conditions.

Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance the compound’s potency and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure and subsequent intermediates.

Continuous Flow Chemistry: Continuous flow chemistry techniques may be employed to improve reaction efficiency and yield.

Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

GPR84 antagonist 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the pyrimidinedione core, each with distinct pharmacological properties .

Scientific Research Applications

Key Applications of GPR84 Antagonist 2

-

Ulcerative Colitis

- Mechanism : this compound has shown potential in reducing inflammation associated with ulcerative colitis by inhibiting the activation of neutrophils and macrophages.

- Case Study : In a mouse model of dextran sodium sulfate-induced colitis, treatment with this compound resulted in a significant decrease in disease activity index scores and reduced neutrophil infiltration .

- Idiopathic Pulmonary Fibrosis

- Acute Lung Injury

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, which include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue penetration, particularly in inflammatory sites.

- Metabolism : Metabolically stable with a low risk of drug-drug interactions.

- Excretion : Primarily excreted via renal pathways.

These properties enhance its potential as a therapeutic agent across various inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy:

- Binding Affinity : The compound demonstrates high binding affinity for the human GPR84 receptor, significantly inhibiting receptor activation by endogenous ligands .

- Selectivity : Studies show that it selectively targets human GPR84 without significant activity on mouse orthologues, which may be beneficial for translational research .

Comparative Data Table

| Application | Mechanism of Action | Case Study Findings |

|---|---|---|

| Ulcerative Colitis | Reduces neutrophil activation | Decreased disease activity index in mouse models |

| Idiopathic Pulmonary Fibrosis | Blocks pro-inflammatory signaling | Reduced fibroblast activation and collagen deposition |

| Acute Lung Injury | Inhibits neutrophil recruitment and oxidative stress | Improved lung function and reduced inflammatory markers |

Mechanism of Action

GPR84 antagonist 2 exerts its effects by selectively binding to the GPR84 receptor, thereby inhibiting its activation by medium-chain fatty acids. This inhibition prevents the downstream signaling pathways that lead to the recruitment and activation of immune cells, such as neutrophils and macrophages. The molecular targets and pathways involved include:

GPR84 Receptor: The primary target of this compound.

Gi-Protein Signaling Pathway: Inhibition of GPR84 prevents the activation of the Gi-protein signaling pathway, reducing the production of pro-inflammatory cytokines and chemokines.

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key GPR84 Antagonists and Their Properties

Key Findings

Mechanistic Divergence: this compound and CLH536 act as competitive antagonists, directly competing with endogenous agonists like medium-chain fatty acids (MCFAs) . In contrast, GLPG1205 and its analogs (e.g., compound 107) exhibit non-competitive inhibition, suppressing maximal agonist efficacy without affecting EC₅₀ values . This suggests distinct binding sites: GLPG1205 likely targets an allosteric pocket, while antagonist 2 occupies the orthosteric site .

Species Specificity :

- Antagonist 2 is inactive at rodent GPR84 due to sequence variations (e.g., Arg172 in human vs. Lys172 in mouse). Homology modeling indicates that human-mouse chimeras or CRISPR-edited models are required for in vivo testing . GLPG1205, however, shows cross-species activity, enabling direct rodent studies .

Clinical Relevance :

- GLPG1205 remains the only antagonist to reach Phase II trials , though its failure in ulcerative colitis underscores the challenge of targeting GPR84 in complex inflammatory pathways . Antagonist 2’s superior affinity and selectivity position it as a promising candidate, but its species specificity delays translational progress .

Antagonist 2 and GLPG1205, despite their high selectivity, may still modulate immune cell crosstalk (e.g., FPR2 reactivation in neutrophils) .

Biological Activity

GPR84, an orphan G protein-coupled receptor (GPCR), has gained attention due to its role in mediating inflammatory responses and its potential as a therapeutic target for various diseases. This article focuses on the biological activity of GPR84 antagonist 2 , exploring its mechanisms, efficacy, and implications in pharmacology.

Overview of GPR84 and Its Antagonists

GPR84 is activated by medium-chain fatty acids (MCFAs) and is primarily associated with pro-inflammatory signaling pathways. The receptor's activation can lead to increased levels of intracellular cAMP via G_i protein coupling, which is implicated in various inflammatory conditions . Antagonists of GPR84, such as antagonist 2, are being investigated for their ability to inhibit these pathways and reduce inflammation.

GPR84 antagonists function by blocking the receptor's activation by agonists. The structural analysis of GPR84 reveals critical binding sites and conformational changes necessary for receptor activation. For instance, studies have shown that the extracellular loop 2 (ECL2) plays a significant role in ligand binding and receptor activation . Antagonist 2 likely interacts with these binding sites to prevent conformational changes that facilitate GPR84 activation.

Research Findings and Efficacy

Recent studies have characterized several GPR84 antagonists, including antagonist 2. Here are key findings regarding its biological activity:

- Potency and Selectivity : Antagonist 2 has been shown to effectively inhibit the action of known GPR84 agonists in vitro. For example, it demonstrated a competitive inhibition profile against the agonist 2-(hexylthio)pyrimidine-4,6-diol (2-HTP), with an estimated pA2 value indicating high affinity .

- In Vivo Studies : In mouse models of chronic inflammatory diseases, antagonist 2 has been reported to reduce disease activity indices and neutrophil infiltration significantly. These findings suggest that it may have therapeutic potential in conditions like inflammatory bowel disease and lung fibrosis .

- Structure-Activity Relationship (SAR) : The development of antagonist 2 involved extensive SAR studies, highlighting modifications that enhance potency and selectivity against human GPR84 compared to other species . Such studies are crucial for optimizing drug candidates for clinical use.

Case Studies

- Chronic Inflammatory Bowel Disease Model :

- Lung Fibrosis Model :

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Details |

|---|---|

| Chemical Structure | Specific molecular formula not disclosed |

| Target Receptor | GPR84 |

| Mechanism of Action | Competitive antagonist |

| Potency (pA2) | 8.90 ± 0.08 (1.26 nM) |

| In Vivo Efficacy | Reduced disease activity index in mouse models |

| Clinical Trials Status | Under investigation for idiopathic pulmonary fibrosis |

Q & A

Basic Research Questions

Q. What is the mechanistic basis for GPR84 antagonist 2's selectivity, and how is this validated experimentally?

this compound binds competitively to the orthosteric site of GPR84, disrupting Gi/o-coupled signaling. Selectivity is confirmed via GTPγS binding assays against related GPCRs (e.g., GPR40, GPR142) and functional assays in HEK293 cells overexpressing GPR84 . Cross-reactivity is minimized by structural optimization of the triazine core, as shown in SAR studies .

Q. Which in vitro and in vivo models are most appropriate for evaluating this compound’s anti-inflammatory efficacy?

- In vitro : THP-1 macrophages or LPS-activated monocytes to assess inhibition of pro-inflammatory cytokines (e.g., IL-12p40) and NLRP3 inflammasome activation .

- In vivo : Dextran sodium sulfate (DSS)-induced colitis models in mice, where antagonist 2 reduces neutrophil infiltration and disease activity index scores comparably to sulfasalazine .

Q. How does this compound compare to other antagonists (e.g., GLPG1205, PBI-4050) in potency and pharmacokinetics?

this compound (pIC50: ~8.28) exhibits higher potency than PBI-4050 (low nanomolar range) but lower than GLPG1205 (sub-nanomolar EC50 in GTPγS assays). Pharmacokinetic superiority is demonstrated in rodent ADME studies, with oral bioavailability >50% and half-life >6 hours .

Q. What experimental methods confirm target engagement of this compound in cellular systems?

- Binding assays : Radioligand displacement using [³H]-labeled 6-OAU (agonist) in GPR84-CHO cells .

- Functional readouts : Inhibition of cAMP production (Gi/o coupling) and blockade of 6-OAU-enhanced phagocytosis in macrophages .

Q. How is receptor desensitization or off-target effects mitigated during antagonist 2 treatment?

Dose-response curves in primary human leukocytes identify optimal concentrations (1–10 µM) that avoid paradoxical activation. Off-target profiling using Eurofins’ SafetyScreen44 panel ensures specificity .

Advanced Research Questions

Q. What structural insights from docking studies guide the optimization of this compound’s drug-like properties?

Molecular dynamics simulations reveal that the triazine scaffold interacts with transmembrane helices 3 and 5 of GPR84. Substituents at the 5-position (e.g., 4-methoxyphenyl) enhance binding affinity by occupying a hydrophobic pocket, while 6-position modifications improve metabolic stability .

Q. How do contradictory data on GPR84 ligands (agonists vs. antagonists) inform therapeutic strategies for inflammatory diseases?

While agonists (e.g., 6-OAU) exacerbate NLRP3 inflammasome activation, antagonists like this compound suppress IL-1β and IL-18 release in macrophages. However, tissue-specific effects (e.g., intestinal vs. pulmonary inflammation) require careful preclinical validation .

Q. What pharmacodynamic biomarkers are most reliable for monitoring this compound’s efficacy in clinical translation?

- Biomarkers : Plasma MCP-1 levels, neutrophil-lymphocyte ratio (NLR), and fecal calprotectin (for colitis).

- Imaging : PET tracers targeting GPR84 in inflamed tissues (under development) .

Q. How does this compound modulate cross-talk between metabolic and immune pathways in chronic inflammation?

In high-fat diet models, antagonist 2 reduces adipose tissue macrophage infiltration and improves insulin sensitivity by blocking GPR84-mediated fatty acid signaling. RNA-seq of liver tissue identifies downregulation of SREBP-1c and NLRP3 .

Q. What are the limitations of current preclinical models in predicting clinical outcomes for this compound?

Species-specific differences in GPR84 expression (e.g., human vs. murine leukocytes) and ligand affinity complicate translation. Humanized GPR84 mice and patient-derived organoids are critical for bridging this gap .

Q. Methodological Recommendations

Properties

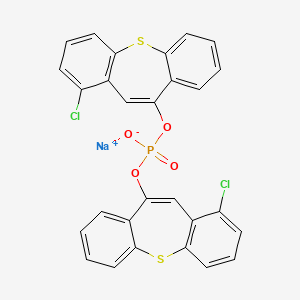

Molecular Formula |

C28H16Cl2NaO4PS2 |

|---|---|

Molecular Weight |

605.4 g/mol |

IUPAC Name |

sodium;bis(4-chlorobenzo[b][1]benzothiepin-6-yl) phosphate |

InChI |

InChI=1S/C28H17Cl2O4PS2.Na/c29-21-9-5-13-27-19(21)15-23(17-7-1-3-11-25(17)36-27)33-35(31,32)34-24-16-20-22(30)10-6-14-28(20)37-26-12-4-2-8-18(24)26;/h1-16H,(H,31,32);/q;+1/p-1 |

InChI Key |

JFIDCMUEKCPJLL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(S2)C=CC=C3Cl)OP(=O)([O-])OC4=CC5=C(C=CC=C5Cl)SC6=CC=CC=C64.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.